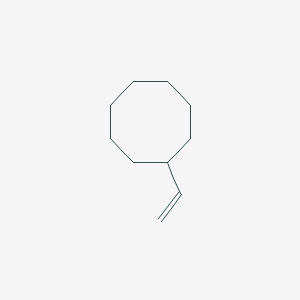

Vinylcyclooctane

Description

Structure

3D Structure

Properties

IUPAC Name |

ethenylcyclooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-2-10-8-6-4-3-5-7-9-10/h2,10H,1,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHVHMSLLBDZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210036 | |

| Record name | Vinylcyclooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Vinylcyclooctane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13481 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

61142-41-4 | |

| Record name | Vinylcyclooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61142-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinylcyclooctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061142414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylcyclooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinylcyclooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural and Conformational Analysis of Vinylcyclooctane

Theoretical Investigations of Cyclooctane (B165968) Ring Conformations and Dynamics

Computational chemistry provides powerful tools to model and predict the behavior of molecules like vinylcyclooctane at an atomic level. These theoretical approaches allow for a detailed examination of the molecule's conformational possibilities and the energy associated with each shape.

To map the intricate conformational landscape of this compound, chemists employ a range of computational methods. Molecular Mechanics (MM) calculations, which use classical physics to model the interactions between atoms, are often the first step. These methods are computationally efficient and can rapidly explore a wide range of possible conformations. For instance, force fields like AMBER have been utilized in conformational analyses. archive.org

For a more accurate description of the electronic structure and energies of the various conformers, Density Functional Theory (DFT) is frequently used. DFT methods provide a good balance between accuracy and computational cost, making them well-suited for studying medium-sized molecules like this compound. These calculations help to refine the geometries and relative energies of the conformers initially identified by MM methods.

The various conformations of this compound are not isolated structures but are in constant motion, interconverting from one form to another. This dynamic behavior is best understood by exploring the molecule's potential energy surface (PES). The PES is a multidimensional map that shows the energy of the molecule as a function of its atomic coordinates.

Computational methods can be used to locate the energy minima on the PES, which correspond to stable or metastable conformers. The pathways between these minima, which pass through transition states (energy maxima), represent the routes for conformational interconversion. By calculating the energy barriers between different conformers, scientists can predict the rates of interconversion and understand the dynamic processes occurring within the molecule.

The conformations of the cyclooctane ring are significantly influenced by two key factors: torsional strain and transannular interactions. Torsional strain arises from the repulsion between electron clouds of atoms or groups on adjacent carbon atoms. In cyclooctane, this strain is minimized when the dihedral angles along the carbon-carbon bonds are staggered.

Transannular interactions, also known as "cross-ring" interactions, are steric repulsions between atoms that are not directly bonded to each other but are brought into close proximity by the folding of the ring. In the various conformations of cyclooctane, hydrogen atoms on opposite sides of the ring can clash, leading to an increase in energy and destabilizing that particular conformation. The interplay between minimizing torsional strain and avoiding unfavorable transannular interactions dictates the preferred conformations of the cyclooctane ring in this compound.

Exploration of Potential Energy Surfaces and Interconversion Pathways

Spectroscopic Probing of this compound Conformations and Stereochemistry

While theoretical methods provide invaluable insights, experimental techniques are essential for validating and observing the actual conformations of this compound. Spectroscopic methods are particularly powerful for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. High-resolution NMR can provide detailed information about the connectivity and three-dimensional arrangement of atoms in this compound.

By analyzing parameters such as chemical shifts, coupling constants, and through-space interactions (e.g., via Nuclear Overhauser Effect, NOE), researchers can deduce the predominant conformation(s) of the molecule in a given solvent. For example, the coupling constants between protons on adjacent carbon atoms are related to the dihedral angle between them, providing direct insight into the ring's geometry. Temperature-dependent NMR studies can also provide information about the dynamics of conformational interconversion.

To study the intrinsic conformational preferences of this compound, free from the influence of solvent molecules, gas-phase techniques are employed. Rotational spectroscopy, often conducted in the microwave region of the electromagnetic spectrum, is a highly precise method for determining the rotational constants of a molecule.

From these rotational constants, the moments of inertia can be calculated, which in turn provide very accurate information about the molecule's geometry and mass distribution. By comparing the experimentally determined rotational constants with those calculated for various theoretical conformers (e.g., from DFT calculations), scientists can identify the specific conformation(s) present in the gas phase. This technique allows for an unambiguous determination of the molecular structure in an isolated environment.

X-ray Diffraction and Electron Diffraction Studies for Solid/Gas Phase Structures

A comprehensive review of publicly available scientific literature indicates that dedicated single-crystal X-ray diffraction or gas-phase electron diffraction studies specifically for this compound have not been extensively reported. Such studies are crucial for the precise determination of molecular geometry in the solid and gaseous states, respectively.

X-ray diffraction (XRD) on a single crystal of this compound would provide definitive information on its solid-state structure. fiveable.mempg.deuib.no This technique would elucidate the preferred conformation of the flexible eight-membered ring in the crystalline lattice, the precise bond lengths and angles of the vinyl group and the cyclooctane framework, and the intermolecular packing interactions. xtalpi.comamazon.com Given the conformational complexity of the cyclooctane ring, which can adopt multiple low-energy forms (such as boat-chair, crown, and boat-boat), crystallographic data would reveal which conformer is stabilized in the solid state. Powder X-ray diffraction (PXRD) could also be employed to characterize the bulk crystalline material, confirming phase purity. fiveable.mecapes.gov.br

Gas-phase electron diffraction (GED) is the primary technique for determining the molecular structure of molecules in the vapor phase, free from intermolecular packing forces. researchgate.netacs.org A GED study of this compound would be invaluable for understanding its intrinsic conformational preferences. hi.isresearchgate.net The analysis would likely reveal a mixture of conformers, providing insights into their relative energies and the potential energy barriers to interconversion. capes.gov.bric.ac.uk For substituted cycloalkanes, GED studies often reveal a distribution of conformers, such as axial and equatorial forms in chair-like structures. hi.is In the case of this compound, the data would help to establish the equilibrium geometry of the most stable conformer(s) in the gas phase. researchgate.netic.ac.uk

While direct experimental data is scarce, theoretical calculations and data from related molecules, such as cyclooctane itself, provide a basis for predicting its structural characteristics. ic.ac.uk The cyclooctane ring is known to be highly flexible, and the introduction of a vinyl substituent would further influence its conformational landscape. The expected data from diffraction studies would be essential for validating computational models and understanding the molecule's fundamental structural chemistry.

Interactive Data Table: Hypothetical Structural Parameters from Diffraction Studies

The following table represents the type of data that would be obtained from X-ray and electron diffraction studies. The values are illustrative and not based on published experimental results for this compound.

| Parameter | X-ray Diffraction (Solid Phase) | Gas Electron Diffraction (Gas Phase) |

| Ring Conformation | e.g., Boat-Chair (BC) | e.g., Mixture of Boat-Chair (60%) and Crown (40%) |

| C=C Bond Length (Å) | ~1.34 | ~1.34 |

| C-C (vinyl) Bond Length (Å) | ~1.51 | ~1.51 |

| Average C-C (ring) Bond Length (Å) | ~1.54 | ~1.54 |

| **C-C=C Bond Angle (°) ** | ~122 | ~122 |

| Vinyl Group Orientation | e.g., Equatorial-like | Mixture of orientations |

Stereochemical Implications of the this compound Framework

The structure of this compound carries significant stereochemical implications, primarily arising from its chirality and the high conformational flexibility of the eight-membered ring. These features are critical in understanding its reactivity, particularly in the context of asymmetric synthesis. symeres.com

The carbon atom of the cyclooctane ring to which the vinyl group is attached is a stereogenic center. Consequently, this compound is a chiral molecule and exists as a pair of enantiomers, (R)-vinylcyclooctane and (S)-vinylcyclooctane. The synthesis of this compound from achiral precursors without a chiral influence results in a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers or their direct stereoselective synthesis is a key challenge and objective in chiral chemistry. symeres.comub.edu

The conformational flexibility of the cyclooctane ring adds another layer of stereochemical complexity. fiveable.meic.ac.uk The ring can exist in various conformations, and the vinyl substituent can occupy different spatial positions within each conformer (e.g., axial, equatorial, or isoclinal positions in the predominant boat-chair conformation). These different arrangements are diastereomeric in nature and can have different energies and reactivities. The interconversion between these conformers is typically rapid at room temperature. maricopa.edu

The stereochemical nature of the this compound framework is particularly evident in asymmetric reactions. nih.govacs.org In such reactions, a chiral catalyst or reagent interacts differently with the two enantiomers of this compound or controls the approach of a reactant to the prochiral faces of the vinyl group, leading to the formation of a stereoisomerically enriched product. For instance, the cobalt-catalyzed asymmetric hydrovinylation of cyclic dienes, such as 1-vinylcyclooctene (a constitutional isomer of this compound), can proceed with exceptionally high enantioselectivity (>99% ee), demonstrating that the chiral catalyst can effectively differentiate between the diastereomeric transition states involving the flexible ring. nih.gov This high degree of stereocontrol underscores the importance of the substrate's inherent stereochemical properties, which are exploited by the catalyst to achieve a specific stereochemical outcome. beilstein-journals.orgsustech.edu.cnnih.gov

Therefore, the this compound framework serves as a valuable chiral building block in organic synthesis, where its inherent chirality and conformational dynamics can be harnessed to construct complex, stereochemically defined molecules. researchgate.netgoogle.com

Synthetic Methodologies for Vinylcyclooctane and Its Advanced Precursors

Cyclization Strategies for the Cyclooctane (B165968) Ring Construction

The formation of the eight-membered ring is a key challenge in the synthesis of vinylcyclooctane. Various cyclization strategies have been developed to address this, starting from linear precursors.

One approach to forming vinyl-substituted cycloalkenes involves the electroreductive cyclization of linear dienes. Research has shown that the electrolysis of (Z,Z)-1,n-dibromo-2,(n-2)-alkadienes can yield the corresponding (Z,Z)-1,5-cycloalkadienes. oup.com A notable side-product of this reaction is the formation of (Z)-4-vinylcycloalkenes. oup.com This process is believed to occur through an intramolecular nucleophilic attack of an allylic carbanion, generated by a two-electron reduction of a carbon-bromine bond, onto the other bromine-bearing allylic carbon. oup.com The geometry of the double bonds in the starting material is largely retained in the cyclized products. oup.com

For instance, the electrolysis of (Z,Z)-1,10-dibromo-2,8-decadiene could theoretically yield (Z)-4-vinylcyclooctene, a direct precursor to this compound.

A significant, direct synthesis of a this compound derivative is the nickel-catalyzed hydrovinylation of 1,3-cyclooctadiene (B162279). acs.orgnih.gov This reaction, using a nickel(II) precursor with a menthol-derived trialkylphosphine ligand and an aluminum cocatalyst under ethylene (B1197577) pressure, directly yields 3-vinylcyclooctene. acs.orgnih.gov This method efficiently introduces the vinyl group while simultaneously forming the saturated eight-membered ring from a diene precursor.

Intramolecular [2+2] cycloaddition reactions represent a powerful method for constructing cyclobutane (B1203170) rings, which can be subsequently rearranged or cleaved to access larger ring systems. nih.gov These reactions can be initiated photochemically or with a catalyst. nih.gov In the context of this compound synthesis, a hypothetical pathway could involve the intramolecular [2+2] cycloaddition of a linear precursor containing two appropriately positioned double bonds. For example, a 1,9-diene could undergo cycloaddition to form a bicyclo[6.2.0]decane system. Subsequent cleavage of the cyclobutane ring could then yield a cyclooctane derivative.

While direct application of this method for the synthesis of unsubstituted this compound is not prominently documented, the principles of intramolecular [2+2] cycloaddition are well-established for forming bicyclic systems. researchgate.netpku.edu.cn The regioselectivity of these reactions, leading to either fused or bridged ring systems, is highly dependent on the substitution pattern of the ene-ketene or diene substrate. pku.edu.cn Recent advances have demonstrated that simple alkenylboronic esters can be activated for intramolecular [2+2] cycloadditions using high-energy photosensitizers, expanding the scope of this transformation. beilstein-journals.org

Cyclization of Linear Alkenes or Alkynes under Specific Conditions

Introduction of the Vinyl Moiety

An alternative synthetic strategy involves the formation of the cyclooctane ring first, followed by the introduction of the vinyl group onto this pre-existing carbocycle.

Organometallic reagents are widely used for forming carbon-carbon bonds. The introduction of a vinyl group onto a cyclooctane core can be achieved by reacting a suitable electrophilic cyclooctane derivative with a vinyl nucleophile. Vinylmagnesium bromide is a common Grignard reagent used for this purpose. orgsyn.org Its preparation from magnesium turnings and vinyl bromide in tetrahydrofuran (B95107) (THF) is a well-established procedure. orgsyn.orgprepchem.com

The synthesis would typically involve the reaction of vinylmagnesium bromide with cyclooctanone. This nucleophilic addition would yield 1-vinylcyclooctanol. Subsequent dehydration of this tertiary alcohol under acidic conditions would then generate this compound. The Kumada-type coupling of vinylmagnesium bromide is also a known method, though its scope can be limited by the basicity of the reagent. nih.gov

| Reagent | Substrate | Product | Notes |

| Vinylmagnesium bromide | Cyclooctanone | 1-Vinylcyclooctanol | Followed by dehydration to yield this compound. |

| Divinyltetramethyldisiloxane | Aromatic Halides | Styrenes | Demonstrates use of vinyl-silicon reagents in Pd-catalyzed cross-coupling. nih.gov |

Olefin metathesis has become a versatile tool in synthetic chemistry. wikipedia.org Ring-Opening Metathesis Polymerization (ROMP) of cyclic olefins like cyclooctene (B146475) is a powerful method for producing polymeric materials. 20.210.105rsc.org While ROMP itself leads to polymers, the underlying catalytic cycle can be harnessed for small molecule synthesis. For instance, ethenolysis, the reverse of ring-closing metathesis (RCM), of 1,5-cyclooctadiene (B75094) is used commercially to produce 1,5-hexadiene (B165246) and 1,9-decadiene.

The hydrovinylation of 1,3-dienes, such as 1,3-cyclooctadiene, provides a direct route to vinylcycloalkenes. researchgate.net Cobalt-catalyzed asymmetric hydrovinylation of 1,3-dienes has been shown to be highly efficient. rsc.orgnih.gov Using a cobalt(II) complex with specific bidentate phosphine (B1218219) ligands and an aluminum co-catalyst under an ethylene atmosphere, 1,3-dienes can be converted to their 1,4-hydrovinylation products in high yields and with high enantioselectivity. rsc.orgnih.gov This method offers a direct entry to chiral vinyl-substituted cyclic compounds from readily available dienes.

| Reaction Type | Catalyst System | Substrate | Product | Key Feature |

| Hydrovinylation | Ni(II)/L5/Al cocatalyst | 1,3-Cyclooctadiene | 3-Vinylcyclooctene | Direct formation of vinylcyclooctene from a cyclic diene. acs.orgnih.gov |

| Asymmetric Hydrovinylation | Co(II)/DIOP/Me3Al | Acyclic 1,3-dienes | Chiral 1,4-hydrovinylation products | High enantioselectivity (90-99% ee) for various 1,3-dienes. rsc.orgnih.gov |

| ROMP | Grubbs Catalysts | Cyclooctene | Poly(cyclooctene) | Polymer synthesis driven by ring strain relief. 20.210.105rsc.org |

Organometallic Approaches (e.g., Vinylmagnesium Bromide Reactions)

Radical-Mediated Synthesis Pathways

Radical reactions offer another avenue for the synthesis of this compound. These pathways often involve the generation of a radical on the cyclooctane ring, which is then trapped by a vinyl-equivalent, or the generation of a vinyl radical which then reacts with a cyclooctane precursor. sioc-journal.cn

A plausible route could involve the radical addition of a vinyl group to cyclooctane. More specifically, recent advancements have shown the remote C(sp³)–H vinylation of propargylic alcohols through a sequential vinyl radical-mediated hydrogen atom transfer (HAT) and intramolecular vinyl migration. rsc.org This type of strategy could be adapted to functionalize a cyclooctane ring. The generation of vinyl radicals can be achieved through methods like the single-electron reduction of vinyl halides. sioc-journal.cn The subsequent reaction of this radical with a suitable cyclooctane-based substrate would lead to the desired product. Another approach involves the radical-mediated attack of a cysteinyl radical on a vinyl group to form a thioether linkage, demonstrating the reactivity of vinyl groups toward radical addition. nih.gov

Continuous Flow Methodologies for this compound and Functionalized Cyclooctenes

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. seqens.commdpi.com While specific methodologies for the direct continuous flow synthesis of this compound are not extensively documented in the current scientific literature, substantial research has been dedicated to the continuous flow synthesis of functionalized cyclooctenes. These compounds are crucial advanced precursors for various this compound derivatives and other complex molecules.

The primary focus of continuous flow methodologies in this area has been on the photoisomerization of cis-cyclooctenes to their trans-isomers. nih.govresearchgate.net trans-Cyclooctenes are highly valuable due to their strained double bond, which makes them exceptionally reactive in various cycloaddition reactions. ru.nl However, their synthesis is challenging because the cis-isomer is thermodynamically more stable. Batch photochemical isomerizations often result in low yields (<10%) due to photodegradation of the desired trans-product. nih.gov

Flow chemistry provides an elegant solution to this problem. A common setup involves irradiating a solution of a cis-cyclooctene derivative and a photosensitizer while continuously passing the mixture through a column or a liquid-liquid extraction system designed to selectively trap the trans-isomer. nih.govru.nl This in-situ removal of the product from the irradiated solution prevents its decomposition and shifts the equilibrium towards the desired trans-isomer, leading to preparatively useful yields. researchgate.net

One widely adopted method utilizes a column packed with silica (B1680970) gel impregnated with silver nitrate (B79036) (AgNO₃). nih.gov The silver(I) ions selectively complex with the strained double bond of the trans-cyclooctene, retaining it on the solid support. The unreacted cis-isomer is recycled back into the photoreactor. ru.nl After the reaction is complete, the trans-product is decomplexed and eluted from the column. To address issues like silver leaching, especially in large-scale synthesis, alternative solid supports such as Ag(I) immobilized on tosic silica gel have been developed. nih.gov

A significant advancement in this field is the replacement of the packed-bed column with a continuous liquid-liquid extraction module. ru.nl In this system, an organic solvent containing the cis-cyclooctene is passed through UV-permeable tubing for photoisomerization and then brought into contact with an aqueous silver nitrate solution. The trans-isomer is selectively extracted into the aqueous phase, while the organic phase containing the cis-isomer is recirculated. nih.govru.nl This method not only improves efficiency but also allows for easier scaling up, with production rates of up to 2.2 grams per hour reported for specific trans-cyclooctenes. researchgate.netru.nl

The research findings below illustrate the effectiveness of these continuous flow techniques for synthesizing various functionalized trans-cyclooctenes, which serve as advanced precursors.

Table 1: Continuous Flow Photoisomerization of Functionalized cis-Cyclooctenes

| Entry | cis-Cyclooctene Precursor | Flow Method | Residence Time/Flow Rate | Yield of trans-Isomer | Reference |

|---|---|---|---|---|---|

| 1 | (Z)-cyclooct-4-enol | AgNO₃/Silica Column | Not specified | High | nih.gov |

| 2 | (Z)-5-azacyclooctene derivative | AgNO₃/Silica Column | Not specified | High | nih.gov |

| 3 | (Z)-cyclooct-4-enyl methyl carbonate | Liquid-Liquid Extraction | 1.8 mL/min | 67% | ru.nl |

| 4 | (Z)-4,5-dibromocyclooctene | Liquid-Liquid Extraction | 1.8 mL/min | 79% | ru.nl |

Table 2: Production Rate for trans-Cyclooctenes via Continuous Liquid-Liquid Extraction

| Entry | trans-Cyclooctene Product | Production Rate (g/h) | Reference |

|---|---|---|---|

| 1 | (E)-cyclooct-4-enyl methyl carbonate | 1.6 | ru.nl |

| 2 | (E)-4,5-dibromocyclooctene | 2.2 | ru.nl |

These continuous flow methodologies demonstrate a robust and scalable approach to synthesizing functionalized cyclooctenes, which are key intermediates for more complex molecules. The ability to safely handle reactive intermediates and precisely control reaction conditions underscores the potential of flow chemistry in this field. seqens.com

Mechanistic Studies of Vinylcyclooctane Transformations

Organic Reaction Mechanisms Involving the Vinyl Group

The vinyl group is the primary site of reactivity in many non-catalytic organic reactions of vinylcyclooctane. Its π-bond is susceptible to attack by various reagents, leading to addition and cycloaddition products.

The Diels-Alder reaction is a powerful concerted [4+2] cycloaddition used to form six-membered rings. wikipedia.orgunacademy.com The reactivity in a Diels-Alder reaction is governed by the electronic properties of the two components: the conjugated diene (the 4π-electron component) and the dienophile (the 2π-electron component). organic-chemistry.org The reaction is generally favored when the diene is electron-rich and the dienophile is electron-poor, or in "inverse-demand" scenarios, the opposite is true. organic-chemistry.org

This compound as a Dienophile: As an alkene, the vinyl group in this compound can function as a dienophile, reacting with a conjugated diene. smolecule.com For this to occur effectively, the dienophile should ideally be "activated" by an electron-withdrawing group, which this compound lacks. pressbooks.pub Therefore, its reaction with an electron-rich diene would likely require forcing conditions, such as high temperature or pressure, and may result in low yields. The mechanism proceeds through a single, cyclic transition state where the diene adds across the vinyl group's double bond to form a new cyclohexene (B86901) ring fused to the cyclooctane (B165968) scaffold. wikipedia.orglibretexts.org The stereochemistry of the diene is retained in the product. libretexts.org

This compound as a Diene: For this compound to act as the diene component, it must contain a conjugated 1,3-diene system. This compound itself is not a conjugated diene. However, under thermal or catalytic conditions, it is conceivable that the cyclooctane ring could undergo rearrangement and dehydrogenation to form a conjugated system, such as a substituted cyclooctadiene. For a diene to participate in a Diels-Alder reaction, it must be able to adopt an s-cis conformation, where the two double bonds are on the same side of the connecting single bond. pressbooks.publibretexts.org Cyclic dienes like 1,3-cyclopentadiene are locked in this reactive conformation and are thus highly reactive. stereoelectronics.org If a conjugated cyclooctadiene isomer were formed from this compound, its ability to adopt the necessary s-cis conformation would determine its reactivity as a diene in a subsequent Diels-Alder reaction.

Hydrogenation is a reduction reaction where hydrogen (H₂) adds across a double or triple bond. ineratec.de The vinyl group of this compound is susceptible to catalytic hydrogenation, which converts it into a saturated ethyl group, yielding ethylcyclooctane. smolecule.com This reaction is thermodynamically favorable as it forms more stable C-H sigma bonds from a C=C pi bond, but it requires a catalyst to overcome the high activation energy. libretexts.orglibretexts.org

The mechanism for catalytic hydrogenation is heterogeneous, occurring on the surface of a metal catalyst. wikipedia.org The most common catalysts are platinum, palladium, and nickel. libretexts.org

The process involves several key steps:

Adsorption: Both the hydrogen gas (H₂) and the this compound molecule are adsorbed onto the surface of the metal catalyst.

H-H Bond Cleavage: The catalyst facilitates the cleavage of the H-H bond, and the individual hydrogen atoms bind to the metal surface. libretexts.org

Hydrogen Transfer: The alkene, adsorbed on the surface, moves close to the bound hydrogen atoms. One hydrogen atom is transferred from the metal surface to one of the carbons of the vinyl group.

Second Hydrogen Transfer: A second hydrogen atom is then transferred to the other carbon of the original double bond, completing the addition. wikipedia.org

Desorption: The newly formed saturated molecule, ethylcyclooctane, detaches from the catalyst surface, freeing the catalytic site for another cycle.

A key feature of this mechanism is that both hydrogen atoms are delivered to the same side of the double bond because the reaction occurs on a flat catalyst surface. This mode of addition is known as syn-addition . libretexts.orgpressbooks.pub

| Catalyst | Form | Typical Conditions |

| Palladium | Pd/C (Palladium on Carbon) | H₂, Room Temperature, Atmospheric Pressure |

| Platinum | PtO₂ (Adams' catalyst) | H₂, Room Temperature, Atmospheric Pressure |

| Nickel | Raney Ni | H₂, Higher Temperature and Pressure |

This table presents common catalysts used for alkene hydrogenation and general reaction conditions.

Hydrosilylation involves the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as the C=C bond of this compound's vinyl group. smolecule.comlibretexts.org This reaction is a highly efficient method for forming carbon-silicon bonds and is typically catalyzed by transition metal complexes, most commonly those of platinum. mdpi.comheraeus-precious-metals.com

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism . libretexts.orgmdpi.com This cycle involves the following steps:

Oxidative Addition: A hydrosilane (R₃SiH) undergoes oxidative addition to the low-valent platinum(0) catalyst, forming a platinum(II) intermediate with hydride (Pt-H) and silyl (B83357) (Pt-SiR₃) ligands.

Olefin Coordination: The this compound molecule coordinates to the platinum(II) center through its vinyl group.

Migratory Insertion: The coordinated alkene inserts into the platinum-hydride (Pt-H) bond. This step typically follows anti-Markovnikov regioselectivity, meaning the hydrogen adds to the more substituted carbon (the α-carbon of the vinyl group) and the platinum binds to the terminal carbon.

Reductive Elimination: The final product, an alkylsilane, is formed through the reductive elimination of the silyl group and the alkyl group from the platinum center. This step regenerates the platinum(0) catalyst, allowing it to re-enter the catalytic cycle.

A modified Chalk-Harrod mechanism has also been proposed to account for the formation of side products, which involves the insertion of the alkene into the Pt-Si bond instead of the Pt-H bond. The primary product of the hydrosilylation of this compound is the anti-Markovnikov adduct, where the silyl group is attached to the terminal carbon of the former vinyl group.

| Catalyst | Description | Typical Product from this compound |

| Karstedt's Catalyst | A highly active Pt(0) complex with divinyl-tetramethyldisiloxane ligands | (2-cyclooctylethyl)silane derivatives (Anti-Markovnikov) |

| Ashby's Catalyst | A platinum-based catalyst suitable for higher temperature curing | (2-cyclooctylethyl)silane derivatives (Anti-Markovnikov) |

| (MeCp)PtMe₃ | A UV-activated platinum catalyst | (2-cyclooctylethyl)silane derivatives (Anti-Markovnikov) |

This table shows common hydrosilylation catalysts and the expected product from the reaction with this compound and a generic silane.

Hydrogenation Mechanisms of the Unsaturated Moieties

Transition Metal-Catalyzed Reactions

Transition metals can catalyze a wide array of reactions by activating otherwise inert bonds. For this compound, this includes reactions at the vinyl group and potentially at the C-H bonds of the cyclooctane ring.

Cobalt, being an earth-abundant and less expensive first-row transition metal, has gained significant attention as a catalyst for various organic transformations, including C-H functionalization. beilstein-journals.orgrsc.org

C-H bond activation is a powerful strategy that allows for the direct conversion of ubiquitous but inert C-H bonds into new C-C or C-heteroatom bonds. beilstein-journals.org High-valent cobalt(III) catalysts, in particular, have been extensively studied for this purpose. rsc.org While specific examples of cobalt-catalyzed C-H activation on this compound are not widely reported, the general mechanisms can be extrapolated to predict potential reactivity.

The catalytic cycle for a CpCo(III)-catalyzed C-H activation (where Cp is pentamethylcyclopentadienyl) typically involves:

C-H Activation: The reaction is often initiated by a chelation-assisted, concerted metalation-deprotonation (CMD) event, where a directing group on the substrate helps bring the cobalt center close to the target C-H bond, facilitating its cleavage and forming a cobaltacycle intermediate.

Insertion: A coupling partner, such as an alkene or alkyne, inserts into the Co-C bond of the cobaltacycle.

Reductive Elimination/Protonation: The final product is released through reductive elimination or protonolysis, regenerating a cobalt species that can be re-oxidized to the active Co(III) state to restart the cycle.

For this compound, which lacks a conventional directing group, C-H activation would be more challenging. Potential sites for activation include:

Vinylic C-H bonds: Direct functionalization of the C=C bond's C-H bonds.

Allylic C-H bonds: The C-H bonds on the carbon adjacent to the vinyl group are weakened and could be susceptible to activation.

Aliphatic C-H bonds: The C-H bonds on the cyclooctane ring are the most challenging to activate due to their high bond dissociation energy and lack of directing functionality. Undirected C-H activation of such saturated systems is a significant challenge in catalysis.

While direct application to this compound remains an area for exploration, the principles of cobalt catalysis suggest that with the right ligand and reaction conditions, novel transformations via C-H activation could be achievable. epfl.chchemrxiv.org

Cobalt-Catalyzed Functionalizations

Hydroarylation of Unactivated Olefins

The hydroarylation of unactivated olefins, a process that involves the addition of a C-H bond of an arene across the C=C double bond of an alkene, represents a highly atom-economical method for forming C(sp²)–C(sp³) bonds. While specific mechanistic studies focusing exclusively on this compound are not extensively detailed in the provided literature, the general principles of transition-metal-catalyzed hydroarylation of unactivated alkenes can be inferred.

Typically, these reactions are catalyzed by transition metals like cobalt or nickel. researchgate.netrsc.orgresearchgate.net A common mechanistic pathway involves the generation of a metal-hydride (M-H) species. rsc.org This active catalyst can be formed through various routes, including the protonation of a low-valent metal complex. rsc.org The metal-hydride then undergoes migratory insertion with the unactivated olefin. In the context of this compound, this would involve the addition of the M-H bond across the vinyl group's double bond. This step can proceed with either Markovnikov or anti-Markovnikov selectivity, depending on the catalytic system and reaction conditions. For instance, a photoinduced Co/Ni co-catalyzed system has been shown to favor Markovnikov hydroarylation of unactivated olefins with aryl bromides using protons as the hydrogen source. rsc.org Conversely, photoredox radical mechanisms can achieve anti-Markovnikov selectivity by generating aryl radicals that add to the alkene. nih.gov

Following the migratory insertion, the resulting metal-alkyl intermediate interacts with the arylating reagent. In processes using aryl halides, this often involves an oxidative addition/reductive elimination sequence. researchgate.net An alternative pathway, particularly in photoredox catalysis, involves radical-radical cross-coupling. researchgate.net The final step regenerates the active catalyst, completing the catalytic cycle. The functional group tolerance of these reactions is often broad, accommodating various substituents on both the olefin and the arene. nih.govmpg.denih.gov

Enantioselective Hydrovinylation Reactions (e.g., 1,4-Hydrovinylation)

Enantioselective hydrovinylation is a powerful atom-economical carbon-carbon bond-forming reaction that adds a vinyl group and a hydrogen atom across a double bond. lookchem.com The reaction is particularly valuable for the synthesis of chiral molecules from simple feedstocks like ethylene (B1197577). lookchem.comrsc.org

A seminal example of this reaction is the nickel-catalyzed asymmetric hydrovinylation of 1,3-cyclooctadiene (B162279) with ethylene, which produces 3-vinylcyclooctene. lookchem.comrsc.orgnih.gov This transformation was first reported by Wilke and coworkers, who utilized a catalyst system composed of an allylnickel precursor, a chiral phosphine (B1218219) ligand (such as one derived from menthol), and a Lewis acid cocatalyst like Et₃Al₂Cl₃. lookchem.comrsc.org The reaction yielded the enantioenriched product with up to 70% enantiomeric excess (ee). rsc.orgnih.govnih.gov

The generally accepted mechanism for nickel-catalyzed hydrovinylation involves a cationic nickel-hydride species with a weakly coordinating anion. lookchem.com The key steps are:

Formation of the Active Catalyst : A Lewis acid assists in the dissociation of an anionic ligand from a pre-catalyst, generating a cationic nickel complex. rsc.org This species then forms a nickel-hydride, which is the active catalyst.

Olefin Insertion : The substrate (e.g., 1,3-cyclooctadiene) inserts into the Ni-H bond. lookchem.com

Ethylene Coordination and Insertion : Ethylene coordinates to the resulting nickel-allyl intermediate and subsequently inserts into the Ni-C bond. lookchem.com

β-Hydride Elimination : This final step releases the vinylated product and regenerates the nickel-hydride catalyst. lookchem.comrsc.org

In the case of conjugated dienes, such as 1-vinylcycloalkenes, the reaction can proceed via either 1,2- or 1,4-hydrovinylation, leading to different regioisomers. rsc.orgnih.gov Cobalt-based catalysts have shown remarkable efficacy and selectivity in promoting 1,4-hydrovinylation. rsc.orgnih.gov For instance, treating 1-vinylcyclooctene with ethylene in the presence of a [(BDPP)CoCl₂]/methylaluminoxane catalyst results exclusively in the 1,4-adduct in high yield and with excellent enantioselectivity (>99% ee). nih.gov This contrasts with nickel-catalyzed systems, which often favor the 1,2-adduct. nih.gov The high 1,4-selectivity in cobalt-catalyzed reactions is rationalized by the intermediacy of an η⁴-[(diene)[P~P]CoH]⁺ complex. researchgate.net

Nickel-Catalyzed Functionalizations

Enantioselective Hydrovinylation of 1-Vinylcycloalkenes

The nickel-catalyzed asymmetric hydrovinylation of 1-vinylcycloalkenes is a highly effective method for creating exocyclic, methyl-bearing chiral centers with high levels of enantio- and diastereoselectivity. nih.gov These reactions typically yield 1,2-hydrovinylation products, where the vinyl group of the substrate is hydrogenated and a new vinyl group (from ethylene) is added to the adjacent carbon of the ring. nih.gov

The choice of ligand is crucial for controlling the selectivity of the reaction. While cobalt catalysts tend to favor 1,4-addition, nickel catalysts predominantly give the 1,2-adduct. nih.gov However, the formation of minor amounts of the 1,4-adduct can sometimes be observed as a competing pathway even in nickel-catalyzed systems. nih.gov The proportion of this 1,4-adduct can often be minimized by optimizing reaction conditions, such as lowering the temperature. nih.gov

The mechanism for the Ni(II)-catalyzed hydrovinylation of 1-vinylcycloalkenes mirrors the general pathway for hydrovinylation, involving a cationic Ni-H active species. The stereochemical outcome is dictated by the chiral ligand, which influences the facial selectivity of olefin insertion and subsequent steps. The high degree of regio- and stereocontrol achievable makes this a powerful tool in asymmetric synthesis. nih.gov

Hydrofunctionalization of 1,3-Dienes

Nickel-catalyzed hydrofunctionalization of 1,3-dienes is an atom-economical approach to constructing valuable allylic compounds from simple hydrocarbon precursors. acs.orgrsc.orgchemrxiv.orgrsc.org These transformations involve the addition of a hydrogen atom and a functional group across the conjugated diene system. The functional group can be derived from a variety of carbon- or heteroatom-based nucleophiles. acs.orgsioc-journal.cn

A general mechanistic framework for these reactions involves several key steps: rsc.orgustc.edu.cn

Generation of Ni-H Intermediate : The reaction is typically initiated by the formation of a nickel-hydride species. This can occur through several pathways, including the oxidative addition of a protic solvent (like EtOH) to a Ni(0) complex or via a ligand-to-ligand hydrogen transfer (LLHT) mechanism. rsc.orgnih.govresearchgate.net

Nucleophilic Attack/Coupling : The functional group, often delivered as a nucleophile, couples with the electrophilic π-allylnickel intermediate. rsc.orgustc.edu.cn This can occur through an outer-sphere nucleophilic attack on the allyl ligand or via ligand exchange followed by reductive elimination. ustc.edu.cn

Catalyst Regeneration : The final product is released, and the Ni(0) catalyst is regenerated to re-enter the catalytic cycle. rsc.org

Density functional theory (DFT) calculations on the Ni-catalyzed hydroalkylation of 1,3-dienes with ketones have suggested that the reaction initiates with the oxidative addition of an alcohol, followed by diene migratory insertion. nih.govresearchgate.net The subsequent C-C reductive elimination step was identified as being rate- and enantioselectivity-determining. nih.gov The regioselectivity (e.g., 1,2- vs. 1,4-addition) is governed by a combination of electrostatic interactions, orbital interactions, and steric repulsions between the ligand and the substrate. nih.govresearchgate.net

Iron-Catalyzed Aminofunctionalization Reactions

Amino-chlorination Mechanisms

Iron-catalyzed aminochlorination of olefins is a valuable method for the direct synthesis of 2-chloroamines, which are versatile synthetic building blocks. amazonaws.comnih.gov These reactions offer an efficient way to introduce both a nitrogen and a chlorine functionality across a double bond.

A general and operationally simple method utilizes a stable hydroxylamine (B1172632) derivative as the nitrogen source and a benign chloride source, such as sodium chloride, with an iron catalyst. nih.gov The reaction proceeds under mild conditions and tolerates a wide range of alkenes, providing products with excellent anti-Markovnikov regioselectivity with respect to the amino group. nih.gov

Mechanistic studies on related iron-catalyzed aminofunctionalizations suggest the involvement of an iron-nitrenoid intermediate. nih.govnih.govsemanticscholar.org In the case of amino-oxygenation, a high-spin Fe(II) catalyst reacts with a hydroxylamine-derived reagent to generate a high-spin Fe(III)-N-acyloxy intermediate. nih.gov This intermediate undergoes N-O bond homolysis to form a key reactive species. nih.gov

For aminochlorination, it is proposed that an iron-nitrenoid is generated, which then reacts with the olefin. semanticscholar.orgrsc.org The chloride ion is then incorporated in a subsequent step. The precise mechanism of chlorine transfer can be distinct from that of other halogens, which may account for differences in reactivity and selectivity. semanticscholar.org Evidence for a radical mechanism has been suggested in some contexts, supported by experiments showing cyclization of radical probe substrates. amazonaws.com The stereochemical outcome of the reaction, particularly in intramolecular versions, can be controlled by chiral ligands, allowing for the synthesis of enantioenriched vicinal amino chlorides. semanticscholar.orgrsc.org

Carboamination and Aminohydroxylation

The functionalization of alkenes through carboamination and aminohydroxylation represents a powerful strategy for synthesizing complex nitrogen-containing molecules. While specific studies on this compound are not extensively detailed in the literature, the general mechanisms for these transformations on other alkenes provide a strong model for its potential reactivity. These reactions often proceed through a stepwise mechanism involving a carbon-centered radical intermediate.

The versatility of this approach has been demonstrated in the synthesis of various amino alcohols and in intramolecular carboamination reactions. For instance, an alkene substrate with a tethered nucleophile can undergo cyclization, showcasing the potential to form highly functionalized polycyclic derivatives from simple alkenes. This type of intramolecular trapping of a carbon-centered radical intermediate opens up possibilities for developing novel amination reactions. Control experiments, such as the reaction of vinylcyclopropanes which proceed via ring-opening, support the proposed stepwise radical mechanism over a concerted one.

The general findings for these transformations are summarized in the table below.

| Reaction Type | Key Mechanistic Feature | Intermediate | Significance |

| Carboamination | Intramolecular trapping of radical | Carbon-centered radical | Access to polycyclic derivatives |

| Aminohydroxylation | Intermolecular trapping of radical | Carbon-centered radical | Synthesis of amino alcohols |

Rhodium-Catalyzed C-H Activation and Hydrogen Transfer Reactions

Rhodium complexes are effective catalysts for C-H activation and subsequent functionalization. Studies on cyclooctane, the saturated ring system of this compound, provide significant insight into potential rhodium-catalyzed transformations. A key intermediate postulated in these reactions is the 14-electron, 3-coordinate species "RhCl(PMe₃)₂". This highly reactive species can be generated from a more stable precursor, such as the chlorine-bridged dimer [RhCl(PMe₃)₂]₂ or the ethylene complex RhCl(CH₂=CH₂)(PMe₃)₂.

When a cyclooctane solution of the ethylene complex RhCl(CH₂=CH₂)(PMe₃)₂ is heated under ethylene pressure, a catalytic C-H activation occurs, leading to the dehydrogenation of cyclooctane. The reaction yields cyclooctene (B146475), and the abstracted dihydrogen is transferred to ethylene, producing ethane. This process demonstrates a catalytic hydrogen transfer reaction mediated by the rhodium center.

The reaction conditions and observed products are detailed in the table below.

| Catalyst Precursor | Substrate | Conditions | Major Products | Minor Products |

| RhCl(CH₂=CH₂)(PMe₃)₂ | Cyclooctane | 170 °C, 56 atm Ethylene | Cyclooctene, Ethane | Ethylcyclooctane |

This reaction showcases the ability of rhodium catalysts to mediate C-H activation and hydrogen transfer, a pathway that is relevant to the saturated portion of the this compound molecule. The versatility of Cp*Rh(III) catalysts, in particular, is noted for their ability to promote distinct transformations within a catalytic cycle, including both C-H activation and transfer hydrogenation.

Mechanistic Insights from Quantum Chemical Calculations (e.g., DFT Studies of Transition States)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating complex reaction mechanisms that are difficult to probe experimentally. These computational methods allow for the mapping of potential energy surfaces, which helps in identifying reactants, products, intermediates, and, crucially, transition states.

A transition state corresponds to a first-order saddle point on the potential energy surface, representing the maximum energy point along the minimum energy reaction path. A key diagnostic for a true transition state in a calculation is the presence of exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., bond breaking or formation).

DFT studies can provide critical data on the energetics of a reaction pathway, as summarized below.

| Computational Output | Mechanistic Significance |

| Transition State Geometry | Provides a snapshot of the molecular structure at the peak of the energy barrier. |

| Activation Energy (Barrier Height) | The energy difference between reactants and the transition state; determines reaction kinetics. |

| Reaction Energy | The |

Vinylcyclooctane As a Strategic Building Block in Complex Organic Synthesis

Synthesis of Polycyclic Compounds

The structural framework of vinylcyclooctane lends itself to the synthesis of complex polycyclic systems, which are prevalent in many natural products and pharmaceutically active compounds. The vinyl group serves as a versatile handle for a variety of cyclization strategies, enabling the construction of both bridged and spirocyclic ring systems.

Bridged bicyclic compounds, characterized by two rings sharing two non-adjacent carbon atoms known as bridgehead carbons, are a prominent structural motif in numerous biologically active molecules. nih.govresearchgate.net The synthesis of these architecturally complex and rigid frameworks is a significant challenge in organic synthesis. researchgate.netrsc.org this compound has been identified as a key starting material in the synthesis of bridged bicyclic systems. smolecule.com For instance, research has described the transformation of this compound into a bridged bicyclic system that exhibits potential antitumor activity. smolecule.com

The construction of such systems often involves intramolecular cyclization reactions where the vinyl group participates in forming the second ring. General strategies for the synthesis of bridged bicyclic systems that could be applicable to this compound derivatives include intramolecular Diels-Alder reactions, radical cyclizations, and transition-metal-catalyzed cycloadditions. pku.edu.cnnih.gov A notable approach is the type II [5+2] cycloaddition, which provides a direct route to bridged bicyclo[m.n.1] systems. nih.gov While specific examples detailing the cyclization of this compound itself are not extensively documented in readily available literature, its potential as a precursor for such transformations is recognized. smolecule.com The synthesis of bridged bicyclic lactams and other structures often involves the cyclization of suitable derivatives, a strategy that could be adapted for functionalized vinylcyclooctanes. researchgate.net

Spirocyclic compounds, which feature two rings connected by a single common atom, possess a unique three-dimensional and rigid geometry that is of increasing interest to medicinal chemists. nih.govnih.gov This structural rigidity can lead to improved binding affinity and selectivity for biological targets. nih.gov The synthesis of these complex structures is a focal point in modern organic synthesis. whiterose.ac.uk

This compound serves as a potential precursor for spirocyclic architectures through various synthetic strategies. One of the most powerful methods for constructing cyclic systems is the Diels-Alder reaction. pnrjournal.comnih.gov In such a reaction, this compound could act as the dienophile, reacting with a suitable diene to form a spirocyclic adduct. The efficiency and stereoselectivity of Diels-Alder reactions can often be enhanced through the use of Lewis acid catalysts. pnrjournal.com For example, the reaction of cyclic ketones with heterocyclic amines and cyclopentadiene (B3395910) derivatives in a multicomponent aza-Diels-Alder reaction has been used to generate novel spiro-heterocyclic frameworks. rsc.org

Another approach to spirocycles involves intramolecular cyclization. For instance, the intramolecular cyclization of ortho-carbonyl alkynylbenzene derivatives can lead to isochromene derivatives. beilstein-journals.org While not directly involving this compound, this illustrates the principle of forming a new ring onto an existing one. Palladium-catalyzed spirocyclization reactions have also been developed, for instance, in the synthesis of spirooxindoles. nih.gov These established methods for spirocycle synthesis highlight the potential pathways through which this compound could be elaborated into complex spirocyclic architectures for applications in drug discovery and materials science.

Bridged Bicyclic Systems and their Construction

Preparation of Highly Functionalized Derivatives

The vinyl group and the cyclooctane (B165968) ring of this compound can be selectively functionalized to introduce a variety of chemical groups, leading to the preparation of highly functionalized and stereochemically rich derivatives.

The development of stereoselective reactions is crucial for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. masterorganicchemistry.comddugu.ac.in A highly effective method for the stereoselective functionalization of this compound is the cobalt-catalyzed asymmetric hydrovinylation of its isomer, 1-vinylcyclooctene. This reaction provides a direct route to chiral 1,4-hydrovinylation products. rsc.orgnih.gov

In these reactions, a cobalt(II) complex, often with a chiral biphosphine ligand such as (S,S)-BDPP or (R,R)-DIOP, catalyzes the addition of ethylene (B1197577) across the 1,3-diene system of 1-vinylcyclooctene. rsc.orgnih.gov The reaction proceeds with high regioselectivity, favoring the 1,4-adduct over the 1,2-adduct, and remarkable enantioselectivity, often exceeding 98% enantiomeric excess (ee). rsc.orgnih.gov For example, the hydrovinylation of 1-vinylcyclooctene using a cobalt catalyst with the DPPP ligand gives the 1,4-adduct almost exclusively. nih.govresearchgate.net

The choice of ligand is critical in controlling both the regioselectivity and stereoselectivity of the hydrovinylation. organic-chemistry.orgnih.gov These chiral skipped 1,4-dienes are valuable intermediates for further synthetic transformations, leveraging the reactivity of the two distinct double bonds. nih.gov

Table 1: Cobalt-Catalyzed Asymmetric Hydrovinylation of 1-Vinylcycloalkenes

| Substrate | Catalyst System | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| 1-Vinylcyclooctene | (S,S)-BDPP-Co(II) complex, MAO | Chiral 1-alkylidene-2-vinylcyclooctane | 98 | >99 | rsc.org |

| 1-Vinylcycloheptene | (S,S)-BDPP-Co(II) complex, MAO | Chiral 1-alkylidene-2-vinylcycloheptane | 95 | >99 | rsc.org |

| 1-Vinylcyclohexene | (S,S)-BDPP-Co(II) complex, MAO | Chiral 1-alkylidene-2-vinylcyclohexane | 84 | >98 | rsc.org |

Data sourced from referenced literature.

Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. frontiersin.orgrevistabionatura.com The molecular shape and polarity of a compound are key factors in determining its liquid crystalline behavior. frontiersin.orgsemanticscholar.org The rigid and non-polar nature of the cyclooctane ring makes this compound an interesting scaffold for the synthesis of new liquid crystal materials. smolecule.com Research has explored the synthesis of functionalized this compound derivatives with the aim of inducing mesomorphic properties, which are essential for applications in display technologies. smolecule.com

Stereoselective Synthesis of Chiral Intermediates

Intermediates for Bioactive Molecules and Natural Product Synthesis (e.g., pharmaceuticals, agrochemicals)

This compound is a valuable intermediate in the synthesis of more complex organic molecules, including those with applications as pharmaceuticals and agrochemicals. smolecule.com The ability to construct complex polycyclic and stereochemically defined structures from this building block makes it an attractive starting point for the total synthesis of natural products and other bioactive compounds.

The use of this compound as a precursor to a bridged bicyclic system with potential antitumor activity has been reported, highlighting its relevance in pharmaceutical research. smolecule.com Furthermore, a derivative of this compound has been utilized in a novel synthetic route to rac-(Z)-recifeiolide, a naturally occurring macrolide with antibiotic properties. rhhz.net

In the context of agrochemicals, intermediates are crucial for the synthesis of pesticides, herbicides, and fungicides. reachemchemicals.comsphericalinsights.com The chemical structures derived from this compound can serve as new scaffolds for the development of agrochemicals with potentially improved efficacy and safety profiles. The functional group tolerance of reactions such as the cobalt-catalyzed hydrovinylation allows for the synthesis of functionalized 1,4-dienes that can be further elaborated into a wide range of target molecules. organic-chemistry.org The strategic use of this compound and its derivatives in divergent and convergent synthetic approaches can provide access to libraries of novel compounds for biological screening in both pharmaceutical and agricultural applications.

Table 2: Chemical Compounds and their PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 93331 |

| 1-Vinylcyclooctene | 5353009 |

| 1-Vinylcycloheptene | 139040 |

| 1-Vinylcyclohexene | 11469 |

| Ethylene | 6325 |

| rac-(Z)-recifeiolide | 5352109 |

| 1,3-diphenyl-1,3-propanedione (DPPP) | 7042 |

| (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (BINAP) | 642283 |

| (2,3-Bis(diphenylphosphino)butane) (CHIRAPHOS) | 446338 |

| (4R,5R)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane (DIOP) | 447883 |

| (2,4-Bis(diphenylphosphino)pentane) (BDPP) | 517865 |

Reactivity Profiling for Electrophilic and Nucleophilic Additions in Synthesis

The vinyl group of this compound is an electron-rich pi system, making it susceptible to attack by electrophiles. This reactivity is the basis for a variety of addition reactions that are foundational in organic synthesis for introducing new functional groups. Conversely, direct nucleophilic attack on the unactivated vinyl group is not favored due to the high electron density of the double bond. However, nucleophilic additions can be achieved through transition-metal catalysis or by modifying the molecule to activate the vinyl group.

Electrophilic Addition Reactions

The double bond in this compound readily undergoes electrophilic addition. In these reactions, an electrophile is attracted to the electron-rich C=C bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product. The regioselectivity of these additions typically follows Markovnikov's rule, where the electrophile (often a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the more stable carbocation intermediate. khanacademy.orgleah4sci.com

Epoxidation:

One of the well-documented electrophilic addition reactions of this compound is epoxidation. This reaction involves the conversion of the vinyl group into an epoxide (oxirane) ring. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org The resulting product, epoxyethylcyclooctane (also known as this compound oxide), is a valuable intermediate for further synthetic manipulations. thegoodscentscompany.com For instance, the epoxide ring can be opened by various nucleophiles to introduce a range of functionalities. The metabolism of this compound in biological systems also proceeds via epoxidation, catalyzed by cytochrome P-450 monooxygenase. thegoodscentscompany.com

| Reactant | Reagent | Product | Notes |

|---|---|---|---|

| This compound | m-CPBA | Epoxyethylcyclooctane | Common laboratory method for epoxidation. libretexts.org |

| This compound | Cytochrome P-450, O2 | Epoxyethylcyclooctane | Metabolic pathway in mice. thegoodscentscompany.com |

Hydrohalogenation:

The addition of hydrogen halides (HX, where X = Cl, Br, I) across the double bond of this compound is a classic example of electrophilic addition. nih.gov Following Markovnikov's rule, the proton from HX adds to the terminal carbon of the vinyl group (CH2), forming a secondary carbocation on the adjacent carbon. Subsequent attack by the halide ion (X⁻) on this carbocation yields a 1-halo-1-ethylcyclooctane derivative. khanacademy.orgleah4sci.com While specific yields for this compound are not extensively reported in readily available literature, this reaction is a fundamental transformation for vinyl-substituted alkanes. epo.orggoogle.com

| Reactant | Reagent | Predicted Major Product | Reaction Type |

|---|---|---|---|

| This compound | HCl | 1-Chloro-1-ethylcyclooctane | Electrophilic Addition |

| This compound | HBr | 1-Bromo-1-ethylcyclooctane | Electrophilic Addition |

Other Potential Electrophilic Additions:

Based on the general reactivity of alkenes, this compound is expected to undergo other electrophilic addition reactions, which are valuable in synthesis. These include:

Hydration: The acid-catalyzed addition of water would yield 1-cyclooctylethanol.

Hydroboration-Oxidation: A two-step process that results in the anti-Markovnikov addition of water, producing 2-(cyclooctyl)ethanol. google.com

Halogenation: The addition of halogens like Br₂ or Cl₂ would result in the formation of a dihaloalkane.

Nucleophilic Addition Reactions

Direct addition of a nucleophile to the unactivated double bond of this compound is energetically unfavorable. However, this type of transformation can be facilitated, most commonly through the use of transition metal catalysts.

Hydroamination:

Transition-metal-catalyzed hydroamination involves the addition of an N-H bond from an amine across the double bond. For instance, nickel-catalyzed hydroamination of cyclic dienes with alkylamines has been demonstrated. acs.org Similar catalytic systems could potentially be applied to this compound, allowing for the synthesis of cyclooctyl-substituted amines. Cobalt-catalyzed hydroamination has also been reported as a viable method for the functionalization of unactivated olefins. researchgate.net

| Reactant | Reagent | Catalyst System (Example) | Potential Product | Reaction Type |

|---|---|---|---|---|

| This compound | Amine (e.g., R-NH2) | Ni or Co complex | N-(1-cyclooctylethyl)amine | Transition-Metal-Catalyzed Nucleophilic Addition |

Michael Addition (Conjugate Addition):

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.govnih.gov this compound itself is not a Michael acceptor because it lacks the necessary electron-withdrawing group to activate the double bond for nucleophilic attack. To make this compound susceptible to this type of reaction, it would first need to be converted into a derivative containing a conjugated electron-withdrawing group (e.g., a ketone, ester, or nitrile) at the vinyl position.

For example, if this compound were oxidized to cyclooctyl vinyl ketone, it could then serve as a Michael acceptor. A soft nucleophile, such as an enolate or a cuprate, could then add to the β-carbon of the vinyl group. This two-step sequence illustrates how the reactivity of this compound can be strategically modified to enable what is formally a nucleophilic addition to the vinyl scaffold.

Polymerization and Material Science Applications of Vinylcyclooctane

Homo- and Copolymerization of Vinylcyclooctane

The presence of the vinyl group in this compound makes it amenable to polymerization methods typically employed for vinyl monomers.

Radical Polymerization Mechanisms and Properties of Resulting Polymers

Radical polymerization is a fundamental and widely utilized method for producing polymers from vinyl monomers. fujifilm.com The process is a chain reaction that generally consists of three primary stages: initiation, propagation, and termination. fujifilm.comnumberanalytics.com

Initiation: This first step involves the creation of free radicals, which are highly reactive species. fujifilm.com This is often achieved through the decomposition of an initiator molecule, such as a peroxide or an azo compound, triggered by heat or light. numberanalytics.com The generated radical then attacks a this compound monomer, initiating the polymer chain. numberanalytics.com

Propagation: The newly formed radical center at the end of the initiated chain then proceeds to add more this compound monomers in a successive manner. fujifilm.comnumberanalytics.com This step leads to the rapid growth of the polymer chain. fujifilm.com

Termination: The growth of the polymer chain ceases in the termination step. This can happen through two main mechanisms: combination, where two growing chain ends join to form a single, longer chain, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains. wikipedia.org

A key characteristic of conventional radical polymerization is the slow rate of initiation followed by fast propagation and rapid termination. beilstein-journals.org This often results in polymers with a broad distribution of molecular weights and limited control over the final polymer architecture. wikipedia.orgbeilstein-journals.org

Controlled/Living Polymerization Techniques for Precision Polymer Architectures

To overcome the limitations of conventional radical polymerization, controlled/living polymerization techniques have been developed. These methods offer precise control over polymer characteristics such as molecular weight, architecture, and composition. fiveable.meresearchgate.net In a living polymerization, the active chain ends are maintained throughout the reaction, allowing for continued growth and the synthesis of polymers with narrow molecular weight distributions. fiveable.me

Several controlled radical polymerization (CRP) methods are particularly relevant for creating complex polymer architectures:

Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile technique that relies on a reversible equilibrium between active propagating radicals and dormant species, which are typically halide-terminated polymer chains. researchgate.netmdpi.com This equilibrium is catalyzed by a transition metal complex, allowing for the controlled addition of monomers. mdpi.comnih.gov ATRP is widely used to create well-defined and complex polymer nanostructures. nih.gov

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization utilizes a chain transfer agent, typically a dithioester, to mediate the polymerization process. fujifilm.comresearchgate.net This method is known for its compatibility with a wide range of functional groups and reaction conditions. nih.gov The combination of RAFT with other polymerization techniques has expanded the array of achievable polymer architectures. nih.gov

Nitroxide-Mediated Polymerization (NMP): NMP employs a stable nitroxide radical to reversibly cap the growing polymer chain, which allows for controlled polymerization with minimal termination. researchgate.netmdpi.com This technique is one of the earliest developed CRP methods and provides good control over molecular weight, leading to narrow molecular weight distributions. mdpi.com

These controlled polymerization techniques are instrumental in synthesizing advanced materials with tailored properties and complex structures, such as block copolymers and star polymers. mdpi.comnih.gov

Ring-Opening Metathesis Polymerization (ROMP) of this compound Derivatives

Ring-opening metathesis polymerization (ROMP) is a powerful polymerization method that utilizes strained cyclic olefins as monomers. rsc.orgbeilstein-journals.org This technique has become a key process for creating a wide variety of polyalkenamers with tunable properties. rsc.orgmdpi.com

ROMP of Functionalized Cyclooctenes as Monomers

Functionalized cyclooctenes (FCOEs) are important monomers in ROMP, leading to the synthesis of polymers with a range of functionalities. rsc.org The incorporation of functional groups such as alcohols, ketones, and esters directly into the monomer allows for the production of polymers with these functionalities integrated along the polymer backbone. researchgate.net The thermal properties of the resulting polymers can be fine-tuned by altering the functional groups on the cyclooctene (B146475) monomers. rsc.org

The polymerization of cyclooctene-based macromonomers is a viable route to producing novel graft polyethylene (B3416737) copolymers, especially since the polymer backbone can be hydrogenated. researchgate.net This opens up possibilities for creating new biofunctional macromolecules based on polyolefins. researchgate.net

Synthesis of Novel Polymeric Architectures (e.g., Star Polymers, Cyclic Polymers, Block Copolymers)

Controlled/living polymerization techniques, including ROMP, are instrumental in the synthesis of polymers with complex and well-defined architectures. nih.govmdpi.com

Star Polymers: These macromolecules consist of several linear polymer chains, or arms, linked to a central core. researchgate.net They can be synthesized using a "core-first" approach, where a multifunctional initiator is used to simultaneously grow multiple polymer arms. mdpi.comscielo.org.mx Star-shaped copolymers can be designed to be responsive to external stimuli, such as temperature, by incorporating appropriate monomer blocks. rsc.org

Cyclic Polymers: Macrocyclic polymers with defined nanoscale dimensions can be prepared using Ring-Closing Metathesis Polymerization (REMP). nih.gov

Block Copolymers: These polymers are composed of two or more different polymer chains linked together. nih.gov They can be synthesized by the sequential addition of different monomers in a living polymerization process. researchgate.netnih.gov For example, in RAFT polymerization, a block copolymer can be formed by first synthesizing one block, purifying it, and then using it as a macroinitiator for the polymerization of the second monomer. nih.gov

The ability to create these novel polymeric architectures opens up a wide range of applications, from drug delivery systems to advanced materials with unique rheological and mechanical properties. nih.govresearchgate.net

Development of Advanced Materials from this compound Polymers

The unique structure of this compound, featuring a large, flexible, non-polar cyclic group, makes it a valuable monomer for creating polymers with tailored characteristics. smolecule.com Its polymerization leads to materials with properties that are of significant interest in various fields of material science. smolecule.com

Polymers with Tunable Mechanical and Thermal Properties

The incorporation of the bulky cyclooctyl ring from this compound into a polymer backbone results in materials with desirable mechanical properties. smolecule.com The ability to polymerize this compound allows for the production of high molecular weight polymers with unique characteristics. smolecule.com The mechanical and thermal properties of polymers can be systematically adjusted through several strategies, including altering the polymer chain length, introducing branching, cross-linking, and the addition of plasticizers. azom.com For instance, increasing the length of polymer chains generally enhances tensile strength and density. azom.com

While specific data tables for poly(this compound) are not extensively detailed in publicly available literature, the principles of polymer science suggest that its properties can be tuned. For example, copolymerization of this compound with other monomers is a key strategy to modify the resulting material's characteristics. This approach allows for the creation of polymer blends with tailored elasticity and thermal stability. smolecule.com The thermal stability and mechanical strength of polymers are often improved by creating composite materials or through blending with other polymers. researchgate.netresearchgate.netfrontiersin.org Studies on other polymer systems, such as vinyl-addition polynorbornenes, have demonstrated that the introduction of different functional groups can significantly alter the glass transition temperature (Tg) and decomposition temperature (Td), thereby expanding the material's serviceable temperature range. rsc.org Similarly, cocrystallization with small molecules has been shown to enhance the thermal stability of polymers like polyethylene glycol (PEG) without compromising mechanical flexibility. chemistryviews.org These established methodologies for tuning polymer properties are applicable to poly(this compound)-based systems.

Potential Applications in Drug Delivery and Controlled Release Systems

Research has been conducted to investigate the synthesis and characterization of polymers based on this compound for potential use in drug delivery and controlled-release systems. smolecule.com The cyclic structure of the monomer is a key feature that makes it a candidate for such biomedical applications. smolecule.com

The design of drug delivery systems often involves polymers that can encapsulate therapeutic agents and release them in a controlled manner. nih.govamericanpharmaceuticalreview.com The release rate can be modulated by the polymer's composition and structure. nih.govprimescholars.com For instance, in polymer blend systems like poly(ethylene-co-vinyl acetate) and polyvinyl acetate, the release rate of a drug can be regulated by adjusting the ratio of the constituent polymers, which affects the hydrophilicity and crystallinity of the matrix. primescholars.com

While specific studies detailing the performance of poly(this compound) in drug delivery are emerging, the principles are well-established. The polymer's matrix can be designed to control the diffusion of the encapsulated drug. researchgate.net Supramolecular systems, such as those based on macrocycles like cyclodextrins and calixarenes, are widely used to improve drug solubility, stability, and bioavailability, offering a model for how this compound-based structures could be functionalized for similar purposes. mdpi.comnih.gov

Integration into Liquid Crystalline Materials